5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chemical compound with the molecular formula C9H13NO3 It is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyphenol with an amino alcohol in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol: A closely related compound with similar functional groups but different substitution patterns.
5-(1-Amino-2-hydroxyethyl)-2-bromophenol: Another similar compound with a bromine atom instead of a methoxy group
Uniqueness
5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3 |
InChI Key |
KHAJXTPKKSEVSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.